molecular formula C14H22N2O B14799728 2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide

2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide

Cat. No.: B14799728
M. Wt: 234.34 g/mol
InChI Key: VKPFZESDIHDHOY-UHFFFAOYSA-N
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Description

2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide is a chemical compound with a complex structure that includes an amide group, an amino group, and multiple methyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various other chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2,3-dimethylbutanenitrile with concentrated sulfuric acid at 25°C, followed by heating to 100°C. The mixture is then treated with concentrated ammonia water, extracted with dichloromethane, and dried to obtain the crystalline product .

Another method involves the reaction of hexanoyl chloride with bromoacetic ester to form 2-bromo-2,3-dimethylbutanoate, which is then reacted with ammonia water to yield 2-amino-2,3-dimethylbutanamide .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, aiding in the production of more complex molecules.

    Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets. The amino and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide apart from similar compounds is its specific structure, which includes a unique arrangement of methyl groups and an amide linkage. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide

InChI

InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-7-5-6-11(3)8-12/h5-8,10,13H,9,15H2,1-4H3

InChI Key

VKPFZESDIHDHOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN(C)C(=O)C(C(C)C)N

Origin of Product

United States

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